2-(ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride
Overview
Description
Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its aromatic ketone structure, which includes a valerophenone backbone with an ethylamino group and a methyl substitution on the aromatic ring, combined with a hydrochloride salt.
Mechanism of Action
Target of Action
4-Meap hydrochloride, also known as 2-(ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride, is a synthetic cathinone . The primary targets of this compound are the dopamine (DA) and serotonin (SERT) transporters . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
4-Meap hydrochloride acts as a potent inhibitor of dopamine uptake, especially in its N-ethyl analogs . It also shows higher potency as a SERT inhibitor when it has ring substitutions . Unlike some other synthetic cathinones, 4-Meap hydrochloride exhibits “hybrid” properties, acting as a dopamine transporter blocker but a serotonin transporter substrate .
Biochemical Pathways
The metabolic pathways of 4-Meap hydrochloride involve the reduction of the keto group and hydroxylation on the alkyl chains . The relative importance of these metabolic transformations depends on the cathinone substituents . The only Phase II transformation identified is the glucuronic acid conjugation to metabolites stemming from keto group reduction .
Pharmacokinetics
Based on the structure-activity relationship of similar synthetic cathinones, it can be inferred that the compound’s adme properties would significantly impact its bioavailability .
Result of Action
The inhibition of dopamine uptake by 4-Meap hydrochloride leads to an increase in dopamine levels in the synaptic cleft, which can result in psychostimulant effects . The compound’s action on the serotonin transporter can also influence mood and perception .
Biochemical Analysis
Biochemical Properties
It is known that all tested synthetic cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride, are potent dopamine (DA) uptake inhibitors . The ring-substituted cathinones tested showed higher potency as SERT inhibitors than their no ring-substituted analogs .
Cellular Effects
It has been found that acute injection of this compound induced a significant increase of Arc gene expression in the ventral striatum (VS) and dorsal striatum (DS) 120 minutes after administration .
Molecular Mechanism
It is known that all tested synthetic cathinones, including this compound, are potent dopamine (DA) uptake inhibitors . Moreover, unlike NEP, the remaining test compounds showed clear “hybrid” properties, acting as DAT blockers but SERT substrates .
Temporal Effects in Laboratory Settings
It has been found that the effects of this compound on Arc gene expression in the VS and DS were observed 120 minutes after administration .
Dosage Effects in Animal Models
It has been found that NEP and NEPD were more efficacious (10 mg/kg) than their N-methyl analogs, which correlates with their higher potency inhibiting the DAT and an overexpression of Arc levels in the DS and VS .
Metabolic Pathways
The metabolic pathways of this compound involve the reduction of the keto group and hydroxylation on the alkyl chains . The glucuronic acid conjugation to metabolites stemming for keto group reduction constituted the sole Phase II transformation identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride typically involves the acylation of benzene using valeryl chloride to form valerophenone. This intermediate is then subjected to further reactions to introduce the ethylamino group and the methyl substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced to the aromatic ring.
Scientific Research Applications
Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Valerophenone: The parent compound without the ethylamino and methyl substitutions.
2-Bromovalerophenone: A similar compound with a bromine atom instead of the ethylamino group.
Methylphenidate: A stimulant with a similar aromatic ketone structure but different functional groups.
Uniqueness
Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(ethylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTAUAJCWQFPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939663 | |
Record name | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18297-05-7 | |
Record name | 4-Meap hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-MEAP HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B847S2V82T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide regarding the structural characteristics of 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one hydrochloride?
A1: The research primarily focuses on characterizing the spectroscopic and crystallographic properties of 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one hydrochloride []. This includes determining its molecular formula and weight, as well as analyzing its spectroscopic data obtained through techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy. These findings contribute to understanding the compound's structure and its potential relationship to biological activity.
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